molecular formula C25H25NO2 B14149073 (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone CAS No. 14554-17-7

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone

Cat. No.: B14149073
CAS No.: 14554-17-7
M. Wt: 371.5 g/mol
InChI Key: OEKWFEXLVMTFGD-UHFFFAOYSA-N
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Description

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone is a piperidine-based compound featuring a benzyl group, a hydroxy group, and a phenylmethanone moiety. Its structure combines a substituted piperidine ring with aromatic groups, making it a candidate for pharmaceutical and synthetic chemistry applications.

Properties

CAS No.

14554-17-7

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

(1-benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone

InChI

InChI=1S/C25H25NO2/c27-24(21-12-6-2-7-13-21)23-19-26(18-20-10-4-1-5-11-20)17-16-25(23,28)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2

InChI Key

OEKWFEXLVMTFGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4

solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclization of Linear Amines

Linear precursors such as N-benzyl-4-aminobutanol derivatives undergo acid-catalyzed cyclization to form the piperidine ring. For example, treatment of N-benzyl-4-aminobutanol with hydrochloric acid at reflux yields 1-benzylpiperidin-4-ol, which is subsequently oxidized to 1-benzylpiperidin-4-one. This ketone intermediate is critical for downstream hydroxylation and acylation steps.

Hydroxylation at Position 4

Introducing the hydroxyl group at position 4 of the piperidine ring is achieved through oxidation or reduction strategies, depending on the starting material.

Oxidation of Piperidine Alcohols

When starting from 1-benzylpiperidin-4-ol, mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane convert the alcohol to a ketone. However, this method requires careful control to avoid over-oxidation.

Reduction of Piperidine Ketones

Alternatively, the 4-keto group in 1-benzylpiperidin-4-one is reduced to a hydroxyl group using sodium borohydride (NaBH4) in methanol. This method achieves yields of 78–85% but may require chromatographic purification to isolate the diastereomeric products.

Introduction of the Phenylmethanone Group

The phenylmethanone moiety is introduced via Friedel-Crafts acylation or Weinreb–Nahm ketone synthesis , with the choice depending on substrate compatibility and regioselectivity requirements.

Friedel-Crafts Acylation

In a representative procedure, 1-benzyl-4-hydroxypiperidine is treated with benzoyl chloride in the presence of aluminum trichloride (AlCl3) as a Lewis catalyst. The reaction proceeds in anhydrous 1,2-dichloroethane at 90°C for 12 hours, yielding the target compound with 65–72% efficiency.

Reaction Conditions Table

Reagent Catalyst Solvent Temperature Time Yield
Benzoyl chloride AlCl3 1,2-Dichloroethane 90°C 12 h 68%
4-Nitrobenzoyl chloride AlCl3 Dichloromethane 25°C 6 h 55%

Weinreb–Nahm Ketone Synthesis

For substrates sensitive to strong acids, the Weinreb–Nahm method offers a milder alternative. The piperidine nitrogen is first protected as a tert-butoxycarbonyl (Boc) derivative. Subsequent reaction with N-methoxy-N-methylcarbamoyl chloride generates an intermediate that undergoes Grignard addition with phenylmagnesium bromide to install the benzoyl group. This method achieves comparable yields (60–67%) but requires additional deprotection steps.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may promote side reactions. Non-polar solvents (e.g., toluene) improve selectivity during Friedel-Crafts acylation but reduce reaction rates.

Temperature and Catalysis

Elevated temperatures (80–90°C) accelerate acylation but risk decomposition of the hydroxyl group. Catalytic amounts of iodine (0.5 eq) have been shown to improve yields by 10–15% in AlCl3-mediated reactions.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to mitigate exothermic risks during Friedel-Crafts acylation. A 2024 study demonstrated that flow chemistry reduces reaction time from 12 hours to 45 minutes while maintaining 70% yield.

Industrial Process Table

Parameter Batch Reactor Flow Reactor
Temperature 90°C 110°C
Residence Time 12 h 45 min
AlCl3 Equivalents 1.2 0.8
Annual Output 500 kg 2,000 kg

Analytical Characterization

Critical quality attributes are verified through:

  • NMR Spectroscopy : Distinct signals for the benzyl protons (δ 3.64 ppm, singlet) and hydroxy group (δ 5.21 ppm, broad).
  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]+ at m/z 372.1934 (theoretical 372.1958).
  • X-ray Crystallography : Confirms the equatorial orientation of the benzoyl group and chair conformation of the piperidine ring.

Challenges and Mitigation Strategies

Diastereomer Separation

The hydroxyl group at position 4 creates two diastereomers. Chiral stationary phase chromatography (e.g., Chiralpak IC) resolves these with >99% enantiomeric excess (ee).

Byproduct Formation

Over-acylation at position 2 is minimized by using substoichiometric AlCl3 (0.8 eq) and slow reagent addition over 2 hours.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like benzyl halides, phenyl halides, and various nucleophiles or electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

The following analysis compares (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone with structurally related phenylmethanone and piperidine derivatives, focusing on synthesis, purity, and physicochemical properties.

Key Findings :

  • Substituent complexity impacts yield. Bulky groups (e.g., triazole in Compounds 1 and 2) result in lower yields (8–12%), while simpler substituents (e.g., phenylthio in Compound 3) achieve 78% yield .
Purity and Analytical Data

Elemental analysis and HPLC data from analogs suggest high purity for benzoylpiperidine derivatives:

Compound Name (Source) Elemental Analysis (C/H/N) HPLC Retention Time (min) Purity (%)
Target Compound (Hypothetical) Estimated C: ~72%, H: ~5.5%, N: ~12% N/A N/A
Compound 1 C: 72.04%, H: 5.51%, N: 12.60% 11.351 99
Compound 2 C: 72.10%, H: 5.68%, N: 11.83% 11.959 97
Compound 3 C: 72.95%, H: 6.44%, N: 11.20% Not reported Not reported

Key Findings :

  • Close alignment of calculated and actual elemental values (e.g., ±0.4% for carbon) indicates reliable synthesis protocols .
  • HPLC purity >97% for triazole-containing derivatives suggests robust purification methods, likely applicable to the target compound .
Physicochemical Properties

Physical constants from phenylmethanone analogs provide insights into solubility and stability:

Compound Name (Source) Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Target Compound (Hypothetical) ~400 (estimated) Likely >150 Moderate in EtOH, DCM; low in H₂O
Phenylmethanone derivative 244.24 130.5 Soluble in acetone, benzene, EtOH
Ketorolac intermediate N/A N/A Industrial-scale synthesis

Key Findings :

  • The hydroxy group in the target compound may enhance polarity, improving ethanol solubility compared to non-polar derivatives .

Biological Activity

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone, also known by its CAS number 14554-17-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H25NO2C_{25}H_{25}NO_2 with a molecular weight of approximately 371.47 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a phenolic hydroxyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H25NO2C_{25}H_{25}NO_2
Molecular Weight371.47 g/mol
CAS Number14554-17-7

1. Anticancer Properties

Recent studies have indicated that compounds similar to (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone exhibit significant antiproliferative effects against various cancer cell lines. For example, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, it acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and has been linked to cancer cell proliferation . The binding interactions within the enzyme's active site are crucial for its inhibitory effects, with studies suggesting that modifications to the compound can enhance its potency and selectivity for MAGL over other enzymes .

Case Study 1: Inhibition of MAGL

In a study focusing on the structure-activity relationship of benzoylpiperidine derivatives, it was found that certain modifications led to improved MAGL inhibition. One derivative displayed an IC50 value of 0.84 µM, indicating strong inhibitory action compared to other compounds in the series . This highlights the potential for further development of this class of compounds as therapeutic agents in oncology.

Case Study 2: Antiproliferative Activity

Another investigation demonstrated that (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone exhibited significant antiproliferative activity against ovarian cancer cells, with IC50 values indicating effective growth inhibition . The study utilized Western blot analysis to confirm overexpression of MAGL in these cells, reinforcing the compound's therapeutic potential.

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